Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate
Description
Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate is a chiral sulfinate salt characterized by a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen and a sulfinate (SO₂⁻) group at the 3-position. The (3R) stereochemistry renders it enantiomerically pure, making it valuable in asymmetric synthesis and pharmaceutical intermediate preparation. The Boc group enhances stability by protecting the amine from unwanted reactions, while the sulfinate moiety acts as a nucleophile or leaving group in cross-coupling reactions, organocatalysis, and sulfonation processes.
This compound’s ionic nature (due to the sodium counterion) improves solubility in polar solvents like water or methanol, facilitating its use in homogeneous reaction conditions. It is frequently employed in medicinal chemistry to introduce sulfonyl groups into target molecules, a critical step in developing kinase inhibitors or protease-activated receptor antagonists.
Properties
IUPAC Name |
sodium;(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-sulfinate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S.Na/c1-10(2,3)15-9(12)11-6-4-5-8(7-11)16(13)14;/h8H,4-7H2,1-3H3,(H,13,14);/q;+1/p-1/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBOYVLZCSVHQB-DDWIOCJRSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)S(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)S(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18NNaO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate typically involves the introduction of the tert-butoxycarbonyl group into a piperidine derivative. One common method is the use of flow microreactor systems, which allow for efficient and sustainable synthesis. The reaction conditions often involve the use of tert-butyl hydroperoxide as an oxidizing agent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale flow microreactor systems to ensure high efficiency and sustainability. The use of continuous flow processes can help in scaling up the production while maintaining the quality and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate can undergo various types of chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form sulfides.
Substitution: The tert-butoxycarbonyl group can be substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfonates, sulfides, and substituted piperidine derivatives. These products are valuable intermediates in various organic synthesis processes .
Scientific Research Applications
Organic Synthesis
Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate serves as a building block in the synthesis of complex organic molecules. Its ability to introduce the tert-butoxycarbonyl group into various substrates makes it valuable for creating intermediates in organic synthesis.
Key Reactions
- Oxidation : The sulfinate group can be oxidized to form sulfonates.
- Reduction : This compound can be reduced to yield sulfides.
- Substitution : The tert-butoxycarbonyl group can undergo substitution reactions under specific conditions.
| Reaction Type | Product Formed | Common Reagents |
|---|---|---|
| Oxidation | Sulfonates | Tert-butyl hydroperoxide |
| Reduction | Sulfides | Sodium borohydride |
| Substitution | Substituted piperidine derivatives | Varies based on substrate |
Biochemical Studies
In the realm of biochemistry , this compound is utilized to study enzyme mechanisms and protein modifications. Its structural properties allow researchers to explore interactions between small molecules and biological macromolecules.
Case Study: Enzyme Inhibition
Research has indicated that piperidine derivatives exhibit significant enzyme inhibitory activity, making them suitable candidates for drug development targeting various diseases, including cancer and metabolic disorders .
Pharmaceutical Applications
This compound has potential applications in the pharmaceutical industry, particularly in the development of antimicrobial agents . Compounds derived from this sulfinate have demonstrated promising activity against multidrug-resistant pathogens.
Antimicrobial Activity
Recent studies have shown that derivatives of piperidine exhibit antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus. The incorporation of the sulfinate moiety enhances their pharmacological profile, potentially leading to new therapeutic agents .
Industrial Applications
In industrial settings, this compound is used in the production of specialty chemicals. Its unique reactivity allows for efficient synthesis processes that are both sustainable and scalable.
Production Methods
The compound is often synthesized using flow microreactor systems, which facilitate continuous production while maintaining high yields and purity levels. This method is particularly advantageous for large-scale applications.
Mechanism of Action
The mechanism of action of Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The tert-butoxycarbonyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different pathways. The sulfinate group can participate in redox reactions, making the compound versatile in organic synthesis .
Comparison with Similar Compounds
This compound
- Functional Groups : Boc-protected amine, sulfinate (SO₂⁻Na⁺).
- Key Features : Ionic sulfinate group enables nucleophilic reactivity; sodium counterion enhances solubility.
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS 652971-20-5)
- Functional Groups : Boc-protected amine, carboxylic acid (COOH), phenyl substituent at the 4-position .
Molecular and Physicochemical Properties
Biological Activity
Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive examination of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Chemical Formula : C₁₁H₁₉NO₄S
- Molecular Weight : 253.34 g/mol
The compound features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group and a sulfinic acid moiety, which is critical for its biological activity.
Antibacterial Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study highlighted the effectiveness of nitrogen-containing compounds in preventing or treating bacterial infections. These compounds were shown to inhibit bacterial growth by disrupting essential cellular processes, making them potential candidates for antibiotic development .
Cytotoxic Effects
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was tested against prostate cancer cell lines PC-3 and DU145. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting that the compound is more effective against PC-3 cells compared to DU145 cells .
Table 1: Cytotoxicity Results on Cancer Cell Lines
| Cell Line | IC50 (μg/mL) at 24h | IC50 (μg/mL) at 48h | IC50 (μg/mL) at 72h |
|---|---|---|---|
| PC-3 | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |
| DU145 | 98.14 ± 48.3 | 62.5 ± 17.3 | 41.85 ± 7.8 |
The mechanism by which this compound exerts its cytotoxic effects involves inducing apoptosis in cancer cells. This process includes chromatin condensation and DNA damage, leading to cell cycle arrest in the G0/G1 phase .
Antioxidant Activity
Beyond its cytotoxic effects, this compound has also been evaluated for antioxidant properties. It demonstrated the ability to inhibit lipid peroxidation, suggesting potential applications in protecting cells from oxidative stress .
Study on Antibacterial Efficacy
A notable case study involved the synthesis and evaluation of various nitrogen-containing compounds, including derivatives of piperidine, which showed promising results against Gram-positive bacteria. The study concluded that these compounds could serve as lead candidates for new antibacterial agents .
Study on Cancer Cell Lines
Another significant study focused on the effects of this compound on human prostate cancer cell lines. The findings indicated that the compound not only inhibited cell growth but also induced apoptosis through specific pathways associated with oxidative stress and DNA damage .
Q & A
Q. What synthetic methodologies are recommended for Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate, and how are reaction conditions optimized?
The synthesis typically involves sequential protection and sulfination steps. The tert-butoxycarbonyl (Boc) group is introduced to the piperidine nitrogen using Boc-anhydride in the presence of a base like triethylamine, often in dichloromethane at 0–20°C . Sulfinate group installation may involve nucleophilic substitution or oxidation, with temperature control (e.g., 0°C for exothermic steps) and catalysts like DMAP improving efficiency. Purification via flash chromatography (ethyl acetate/hexane gradients) is critical for isolating the product .
Q. What storage conditions are required to maintain the stability of this compound?
Store at 2–8°C in airtight containers under inert gas (argon/nitrogen) to prevent moisture ingress and Boc cleavage. Avoid exposure to acids, bases, or oxidizing agents. Stability data for analogous Boc-protected piperidines suggests degradation risks under humid or high-temperature conditions .
Q. What safety protocols should be followed during handling?
Use PPE (gloves, goggles) and work in a fume hood. In case of exposure, rinse affected areas with water for 15 minutes and seek medical advice. Spills require containment with inert absorbents (e.g., vermiculite) and disposal as hazardous waste. While acute toxicity data is limited, treat sulfinate-containing compounds with caution due to potential reactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported sulfination step yields?
Yield discrepancies often stem from reagent purity, reaction time, or work-up methods. Methodological solutions include:
- Kinetic studies to optimize reaction duration.
- Inline monitoring (HPLC/FTIR) to track progress.
- Comparative solvent studies (e.g., deuterated solvents) to assess solvent effects.
Using freshly distilled sulfinating agents and rigorous purification (e.g., recrystallization) improves reproducibility .
Q. What advanced techniques confirm the stereochemical integrity of the (3R) configuration?
Q. How does the Boc group influence regioselectivity during functionalization?
The Boc group reduces the nucleophilicity of the piperidine nitrogen, directing reactivity to the sulfinate moiety. This enables selective modifications (e.g., alkylation). However, acidic conditions may cleave the Boc group, necessitating pH control during multi-step syntheses .
Q. What strategies mitigate byproduct formation during Boc protection?
Q. How can computational modeling aid in predicting reactivity or degradation pathways?
Density Functional Theory (DFT) calculations can model sulfinate group reactivity, predicting susceptibility to oxidation or nucleophilic attack. Molecular dynamics simulations assess Boc group stability under varying pH/temperature conditions .
Q. What analytical methods quantify trace impurities in synthesized batches?
Q. How does the sulfinate group’s redox behavior impact its applications in catalysis or medicinal chemistry?
The sulfinate moiety can act as a leaving group in nucleophilic substitutions or participate in redox reactions (e.g., oxidation to sulfone). Its dual reactivity makes it valuable in prodrug design or as a ligand in transition-metal catalysis. Stability studies under physiological conditions are recommended for biomedical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
